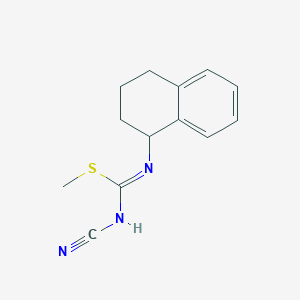
6,8-Dioxo Apalutamide
描述
6,8-Dioxo Apalutamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with cyano and trifluoromethyl groups, and a benzamide moiety with a fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxo Apalutamide involves multiple steps, starting with the preparation of the pyridine ring and the spirocyclic core. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Spirocyclic Core Formation: The spirocyclic core is formed by reacting the pyridine derivative with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the spirocyclic intermediate with 2-fluoro-N-methylbenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6,8-Dioxo Apalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyano positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
6,8-Dioxo Apalutamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 6,8-Dioxo Apalutamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Apalutamide: A structurally related compound used in the treatment of prostate cancer.
Enzalutamide: Another related compound with similar therapeutic applications.
Darolutamide: A compound with a similar spirocyclic structure used in cancer therapy.
Uniqueness
6,8-Dioxo Apalutamide is unique due to its specific substitution pattern and the presence of both cyano and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1332391-92-0 |
|---|---|
分子式 |
C21H15F4N5O3 |
分子量 |
461.4 g/mol |
IUPAC 名称 |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F4N5O3/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) |
InChI 键 |
RSVADJWVUQPMRK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B8321144.png)




![(R)-10A-Methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one](/img/structure/B8321167.png)





